molecular formula C3H3F3O3 B569983 2-(Trifluoromethoxy)acetic acid CAS No. 69105-00-6

2-(Trifluoromethoxy)acetic acid

Cat. No.: B569983
CAS No.: 69105-00-6
M. Wt: 144.049
InChI Key: CZXZCEUXKFLRHN-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)acetic acid is an organic compound with the molecular formula C3H3F3O3 It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(Trifluoromethoxy)acetic acid typically involves the introduction of the trifluoromethoxy group into an acetic acid derivative. One common method is the reaction of trifluoromethanol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of trifluoromethylation reagents, which can introduce the trifluoromethoxy group into various substrates under mild conditions. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products: The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, alcohols, and amides. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethoxy)acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable tool in the design of new molecules with improved performance in various applications .

Properties

IUPAC Name

2-(trifluoromethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O3/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXZCEUXKFLRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69105-00-6
Record name 2-(trifluoromethoxy)acetic acid
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